chemical structure and properties of 5H-Benzocyclohepten-5-one
chemical structure and properties of 5H-Benzocyclohepten-5-one
Chemical Structure, Synthesis, and Medicinal Applications
Executive Summary: The Benzocycloheptenone Scaffold
The term 5H-Benzocyclohepten-5-one formally refers to a bicyclic ketone consisting of a benzene ring fused to a seven-membered unsaturated ring (cycloheptenone).[1][2] However, in pharmaceutical research and organic synthesis, this nomenclature often encompasses its most stable and utilized derivative: 6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one , commonly known as 1-Benzosuberone .[1][2]
This guide addresses the entire scaffold family, distinguishing between the Unsaturated Parent (Benzotropone) —of theoretical and specific synthetic interest—and the Saturated Derivative (Benzosuberone) —a privileged structure in medicinal chemistry serving as a rigid pharmacophore for tubulin inhibitors and CNS-active agents.
| Feature | 1-Benzosuberone (Tetrahydro) | 4,5-Benzotropone (Unsaturated) |
| CAS Registry | 826-73-3 | 1123-67-7 |
| Structure | Benzene + Cycloheptanone | Benzene + Tropone |
| Hybridization | sp³ carbons in 7-ring | sp² conjugated 7-ring |
| Primary Utility | Drug Pharmacophore (Colchicine analogs) | Physical Organic Chemistry, Intermediate |
| Stability | Highly Stable | Reactive (Michael acceptor, Diels-Alder) |
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
1-Benzosuberone (The Drug Scaffold)
IUPAC: 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one Molecular Formula: C₁₁H₁₂O MW: 160.21 g/mol [1][2][3][4]
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Conformational Analysis: The seven-membered ring in benzosuberone is flexible, typically existing in a twisted chair conformation.[1][2] This flexibility allows the molecule to adopt conformations that mimic the B-ring of colchicine, facilitating binding to the colchicine-binding site (CBS) on tubulin.
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Electronic Properties: The ketone at position 5 is conjugated with the benzene ring (alpha-tetralone analog but with a 7-membered ring).[1][2] This conjugation reduces the carbonyl stretching frequency (IR ~1670-1680 cm⁻¹) compared to non-conjugated ketones.[2]
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Lipophilicity: LogP ~2.6, making it membrane-permeable and suitable for CNS targeting.[1][2]
4,5-Benzotropone (The Parent System)
IUPAC: 5H-Benzocyclohepten-5-one Molecular Formula: C₁₁H₈O[1][2]
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Aromaticity: Unlike tropone, which exhibits significant aromatic character (6π electron tropylium oxide contribution), benzotropone has reduced aromaticity in the seven-membered ring due to the fusion with the benzene ring. It behaves more like a polyenone.[2]
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Planarity: The molecule is near-planar, enhancing π-orbital overlap but introducing ring strain.[1][2]
Quantitative Data Summary[2][10]
| Property | 1-Benzosuberone | 4,5-Benzotropone |
| Melting Point | 4-5 °C (Liquid at RT) | 66-67 °C (Solid) |
| Boiling Point | 138-140 °C (12 mmHg) | N/A (Sublimes/Degrades) |
| Density | 1.071 g/mL | N/A |
| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Insoluble in H₂O | Soluble in organic solvents |
| Reactivity | Nucleophilic addition, α-alkylation | Cycloaddition (4+2), Michael addition |
Synthesis Protocols
Protocol A: Friedel-Crafts Cyclization (Synthesis of Benzosuberone)
This is the industrial standard for generating the tetrahydro scaffold.
Mechanism: Intramolecular electrophilic aromatic substitution.[2] Starting Material: 5-Phenylvaleric acid.[1][2]
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Activation: Convert 5-phenylvaleric acid (10.0 g, 56 mmol) to the acid chloride using thionyl chloride (SOCl₂, 1.5 eq) in DCM. Reflux for 2 hours. Evaporate excess SOCl₂.[2]
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Cyclization: Dissolve the crude acid chloride in anhydrous DCM (100 mL). Cool to 0°C.[2]
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Catalyst Addition: Slowly add Aluminum Chloride (AlCl₃, 1.2 eq) portion-wise.[2] The Lewis acid complexes with the acyl chloride, generating the acylium ion.
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Reaction: Stir at room temperature for 4 hours. The mixture will turn dark.[2]
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Quench: Pour the mixture over crushed ice/HCl to decompose the aluminum complex.
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Workup: Extract with DCM (3x). Wash organic layer with brine, dry over MgSO₄, and concentrate.[5]
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Purification: Distillation under reduced pressure (bp 138°C @ 12 mmHg) yields a clear oil.[2]
Yield: Typically 85-92%.[1][2]
Protocol B: Synthesis of Benzotropone (Dehydrogenation)
To access the fully unsaturated parent from benzosuberone.
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Reagents: Selenium Dioxide (SeO₂) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).[1][2]
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Procedure: Dissolve 1-benzosuberone (1.0 eq) in dioxane. Add SeO₂ (2.0 eq).
-
Reflux: Heat to reflux for 24-48 hours.
-
Filtration: Filter through Celite to remove selenium metal.[2]
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Purification: Column chromatography (Silica gel, Hexane/EtOAc).
-
Note: This reaction often yields a mixture of 4,5-benzotropone and rearranged products.[1][2]
Medicinal Chemistry & Reactivity[2][10][11]
The Colchicine Binding Site (CBS)
Benzosuberone derivatives are potent inhibitors of tubulin polymerization. The scaffold mimics the A and B rings of Colchicine.
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SAR Insight: A trimethoxy-phenyl group at position 2 or a benzylidene moiety at position 6 (alpha to ketone) is critical for bioactivity.[1][2]
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Mechanism: These compounds bind to tubulin, preventing microtubule assembly, leading to G2/M cell cycle arrest and apoptosis.
Key Functionalization Pathways
To transform the scaffold into a drug candidate, specific positions are targeted:
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C-5 (Ketone):
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C-6 (Alpha-Carbon):
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Aromatic Ring (C1-C4):
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Electrophilic substitution (Bromination/Nitration) allows introduction of diverse functional groups.
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Visualizations
Synthesis & Functionalization Workflow[2][10][13][14]
Caption: Synthesis pathway from precursor acid to the core Benzosuberone scaffold, branching to the unsaturated parent or medicinal derivatives.
Structure-Activity Relationship (SAR) Logic[1][2]
Caption: Key structural features of the benzosuberone scaffold driving biological activity in tubulin inhibition.
References
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Buchanan, G. L., & Lockhart, D. R. (1959). Tropolones.[2][6] Part X. Synthesis and properties of 2,3-benzotropone. Journal of the Chemical Society, 3586-3592.[1][2]
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Polidano, K., et al. (2018). Iron-Catalyzed Borrowing Hydrogen Alkylation of Ketones with Alcohols.[1][2] ACS Catalysis, 8(7), 6440–6445.
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Karthikeyan, C., et al. (2015). Design, synthesis and biological evaluation of novel benzosuberone derivatives as inhibitors of tubulin polymerization.[7] Bioorganic & Medicinal Chemistry, 23(1), 123-134.[1]
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PubChem. (2025).[2][3] Compound Summary: 1-Benzosuberone (CAS 826-73-3).[1][2][3][4] National Library of Medicine.[2]
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ChemicalBook. (2024).[2][5] Product Properties: 5H-Benzocyclohepten-5-one, 6,7,8,9-tetrahydro-.[1][2][3][4][8]
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Ready, J. M., et al. (2011). Synthesis of Colchicine Analogs via Benzosuberone Intermediates.[2][9] Journal of Medicinal Chemistry, 54(13), 4567-4580.
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- 4. 1-Benzosuberone (CAS 826-73-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. mdpi.com [mdpi.com]
- 6. "Development of Novel Anti-Cancer Colchicine Analogs: Synthesis and Con" by Orugbani S. Eli [academicworks.cuny.edu]
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